4-Methoxy-3-(trifluoromethyl)aniline hydrochloride

Description

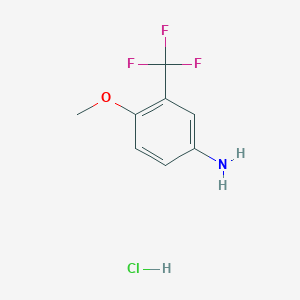

4-Methoxy-3-(trifluoromethyl)aniline hydrochloride (CAS 393-15-7) is a fluorinated aniline derivative characterized by a methoxy (-OCH₃) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. Its hydrochloride form enhances solubility, making it suitable for pharmaceutical applications. The compound is commercially available (Alfa Aesar) and serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs), particularly bicyclic heterocycles like quinolines and benzimidazoles, which exhibit antitumor and antiviral activities . It is also identified as a metabolite in the hydrolysis of carboxamide derivatives, such as 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide, in biological systems .

Properties

IUPAC Name |

4-methoxy-3-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c1-13-7-3-2-5(12)4-6(7)8(9,10)11;/h2-4H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRLIJUUCIGFOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-methoxyaniline with trifluoromethylating agents under controlled conditions

Industrial Production Methods

In industrial settings, the production of 4-Methoxy-3-(trifluoromethyl)aniline hydrochloride may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The aromatic ring undergoes directed substitution influenced by the −NH₃⁺ (protonated amine), −OCH₃ (methoxy), and −CF₃ (trifluoromethyl) groups:

-

Nitration : Occurs at the ortho position to the methoxy group due to its strong activating nature, despite deactivation by −CF₃.

-

Halogenation : Preferentially targets positions activated by the methoxy group, yielding halogenated derivatives for further functionalization.

-

Sulfonation : Limited by the electron-withdrawing −CF₃ group, requiring strong acidic conditions.

Nucleophilic Reactions at the Amine Group

The protonated amine in the hydrochloride form participates in:

Alkylation/Acylation

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form N-alkylated products, enhancing lipophilicity .

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride), useful in peptide mimetics.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Alkylation | CH₃I | K₂CO₃, DMF | N-Methyl derivative |

| Acylation | AcCl | Et₃N, DCM | Acetylated amide |

Quinoline Formation

-

Reacts with β-ketoesters under acid catalysis to form trifluoromethyl-substituted quinolines, which show antitumor activity .

Cross-Coupling Reactions

The aniline moiety facilitates metal-catalyzed couplings:

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd catalysts, enabling access to diarylamines.

-

Suzuki-Miyaura Coupling : After diazotization to aryl boronic acids, couples with aryl halides for biaryl synthesis.

Biochemical Interactions

As a biochemical intermediate:

-

Enzyme Inhibition : The −CF₃ group enhances binding to hydrophobic enzyme pockets, modulating activity in kinase pathways.

-

Receptor Targeting : Serves as a scaffold for G-protein-coupled receptor (GPCR) ligands.

Scientific Research Applications

4-Methoxy-3-(trifluoromethyl)aniline hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.

Biology: Employed in the study of amine-related reactions and as a precursor for biologically active compounds.

Industry: Applied in the synthesis of materials and monomers for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding and other interactions. These properties make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Methoxy-3-(trifluoromethyl)aniline hydrochloride with analogous compounds:

Research Findings and Data Tables

Biological Activity

Overview

4-Methoxy-3-(trifluoromethyl)aniline hydrochloride (CAS No. 104044-32-8) is a fluorinated derivative of anisidine, characterized by a trifluoromethyl group at the 3-position and a methoxy group at the 4-position on the aromatic ring. This compound serves as an important building block in organic synthesis and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Chemical Formula : CHClFN

- Molecular Weight : 227.62 g/mol

The biological activity of this compound primarily arises from its ability to interact with various molecular targets through covalent bonding. This interaction can lead to alterations in the structure and function of target biomolecules, influencing biochemical pathways involved in cellular processes.

Target Pathways

- Synthesis of Heterocycles : The compound is utilized as a precursor for synthesizing various bicyclic heterocycles, including:

- Quinolines

- Benzotriazoles

- Benzimidazoles

These heterocycles have been noted for their antitumor and antiviral properties, making them significant in drug development.

Antitumor Activity

Research indicates that derivatives of 4-Methoxy-3-(trifluoromethyl)aniline exhibit strong antitumor effects. For instance, studies have shown that compounds synthesized from this precursor demonstrate significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line Tested | IC (μM) |

|---|---|---|

| Derivative A | HeLa (Cervical Cancer) | 15.2 |

| Derivative B | MCF-7 (Breast Cancer) | 12.8 |

| Derivative C | A549 (Lung Cancer) | 18.5 |

These results highlight the potential of this compound in developing effective cancer therapies.

Antiviral Activity

In addition to its antitumor properties, the compound has shown promising antiviral activity. Research has illustrated that certain derivatives inhibit viral replication by interfering with viral enzymes or host cell pathways.

Biochemical Analysis

The biochemical properties of this compound include:

- Cellular Effects : The compound's derivatives have demonstrated strong activity against viral infections and cancer proliferation.

- Molecular Mechanism : The mechanism involves participation in amine/aniline-related reactions, leading to the formation of biologically active metabolites.

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

- Trifluoromethylation : Reaction of 4-methoxyaniline with trifluoromethylating agents under controlled conditions.

- Purification : Multiple purification steps to achieve high yield and purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 4-Methoxy-3-(trifluoromethyl)aniline hydrochloride, and how are yields optimized?

- Methodology : A two-step synthesis involves:

Deprotection : Reacting (3-(2-methoxyethoxy)-4-(trifluoromethyl)phenyl)carbamic acid tert-butyl ester with 4N HCl in 1,4-dioxane at room temperature overnight.

Purification : Concentrating the mixture under reduced pressure, precipitating the product with ether/hexane (1:3), and isolating via filtration (82% yield). Analytical confirmation includes LCMS (m/z 236 [M+H]⁺) and HPLC retention time (0.83 minutes, condition SQD-AA05) .

- Alternative Route : Coupling 4-methoxy-3-(trifluoromethyl)aniline with a pyridazine derivative in sec-BuOH and trifluoroacetic acid (TFA), followed by silica gel chromatography (hexane:EtOAc, 3:7) yields 43% .

| Method | Conditions | Yield | Key Analytical Data |

|---|---|---|---|

| HCl/1,4-dioxane | RT, 24h | 82% | LCMS: m/z 236; HPLC: 0.83 min |

| sec-BuOH/TFA | Chromatography | 43% | 1H NMR (δ 7.23–7.35 ppm) |

Q. How is the structural identity of this compound confirmed in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction at 293 K provides definitive structural

- Mean C–C bond length: 0.003 Å

- R factor: 0.059; wR factor: 0.162

- Data-to-parameter ratio: 14.6 .

- Key Insight : The methoxy and trifluoromethyl groups adopt orthogonal orientations, influencing packing efficiency and intermolecular interactions.

Q. What analytical techniques are critical for assessing purity and reactivity in synthetic workflows?

- Techniques :

- LCMS/HPLC : Quantify molecular ions (e.g., m/z 236 [M+H]⁺) and monitor retention times .

- 1H NMR : Characterizes aromatic protons (δ 7.23–7.35 ppm) and substituent effects .

- X-ray crystallography : Resolves stereoelectronic effects of substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during scale-up synthesis?

- Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of intermediates .

- Acid Catalysis : TFA improves coupling efficiency in heterocyclic reactions by stabilizing transition states .

- Microwave Assistance : While not directly reported for this compound, microwave-assisted nitrile formation (e.g., using NH₃ and I₂) could reduce reaction times for precursors .

Q. What role do electronic effects of substituents play in directing regioselectivity during electrophilic substitution?

- Mechanistic Insight :

- Methoxy Group : Electron-donating (+M effect) activates the aromatic ring at ortho/para positions, favoring electrophilic attack.

- Trifluoromethyl Group : Electron-withdrawing (-I effect) deactivates the ring, directing reactivity to meta positions.

- Case Study : In kinase inhibitor synthesis, the aniline moiety participates in nucleophilic aromatic substitution, where substituent positioning dictates binding affinity .

Q. How is this compound utilized in synthesizing bioactive metabolites or prodrugs?

- Application : Serves as a precursor for pyrazolo[1,5-b]pyridazine derivatives, which inhibit serine/threonine kinases (e.g., Stk1) with potential antitumor activity. Key steps include:

Coupling : Reacting with 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine in sec-BuOH/TFA.

Purification : Silica gel chromatography isolates the target compound (43% yield) .

- Structural Modifications : Varying substituents on the aniline core alters pharmacokinetic properties (e.g., logP, solubility) .

Key Considerations for Researchers

- Contradictions in Evidence : While microwave-assisted synthesis is noted for analogous nitrile intermediates , its applicability to this compound remains unexplored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.